Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-

Description

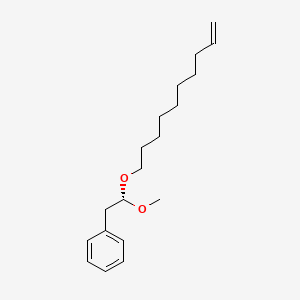

The compound "Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-" is a benzene derivative featuring a methoxyethyl group substituted with a 9-decenyloxy chain. Key features include:

- Structure: A benzene ring attached to a methoxyethyl group (CH₂CH₂OCH₃) further substituted with a 9-decenyloxy chain (C₁₀H₁₉O). The 9-decenyl group implies a 10-carbon chain with a double bond at the 9th position, introducing stereochemical considerations (e.g., cis/trans isomerism).

- Molecular Formula: Presumed to be C₁₉H₃₀O₂ (exact formula requires confirmation).

- Applications: Likely explored in materials science (e.g., surfactants, liquid crystals) or organic synthesis due to its ether and alkene functionalities.

Structure

3D Structure

Properties

CAS No. |

72939-48-1 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

[(2S)-2-dec-9-enoxy-2-methoxyethyl]benzene |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-13-16-21-19(20-2)17-18-14-11-10-12-15-18/h3,10-12,14-15,19H,1,4-9,13,16-17H2,2H3/t19-/m0/s1 |

InChI Key |

KRHLOVNIMQCDSG-IBGZPJMESA-N |

Isomeric SMILES |

CO[C@H](CC1=CC=CC=C1)OCCCCCCCCC=C |

Canonical SMILES |

COC(CC1=CC=CC=C1)OCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- typically involves the nucleophilic substitution reaction of a benzene derivative with a 2-(9-decenyloxy)-2-methoxyethyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization .

Chemical Reactions Analysis

Structural Analysis and General Reactivity

The compound contains:

-

A benzene ring (aromatic core).

-

Two ether linkages: a methoxy group (CH₃O-) and a 9-decenyloxy group (C₁₀H₁₉O-).

-

A branched ethoxy chain (2-methoxyethyl group).

Key Reactivity Features :

-

Ether Stability : Ethers are generally stable under basic conditions but susceptible to acid-catalyzed cleavage.

-

Alkene Reactivity : The 9-decenyloxy group includes a terminal alkene (C=C), which may undergo hydrogenation, epoxidation, or hydrohalogenation.

-

Aromatic Electrophilic Substitution : The benzene ring could participate in nitration, sulfonation, or halogenation, though steric hindrance from the substituents may limit reactivity.

Route 1: Etherification of Phenol Derivatives

A plausible synthesis involves sequential Williamson ether synthesis:

Mechanistic Notes :

-

Step 1 mimics the synthesis of (2-methoxyethyl)benzene via propargyl bromide reactions .

-

Step 2 parallels methods for attaching long-chain alkoxy groups using alkyl halides .

3.1. Alkene Functionalization

The 9-decenyloxy chain’s terminal alkene may undergo:

3.2. Acid-Catalyzed Ether Cleavage

Under strong acidic conditions (e.g., HBr/HOAc):

-

The methoxy group is more resistant to cleavage than the 9-decenyloxy group due to steric protection.

-

Predominant cleavage of the 9-decenyloxy ether may yield 9-decenol and a diol intermediate.

Physicochemical Stability

-

Thermal Stability : Likely decomposes above 190°C (analogous to simpler ethers ).

-

Oxidative Stability : The alkene in the 9-decenyloxy group may oxidize under prolonged air exposure, forming peroxides.

Research Gaps and Limitations

No direct experimental data exists for this compound in the reviewed literature. Key uncertainties include:

-

Regioselectivity in aromatic substitution due to steric effects.

-

Kinetic vs. thermodynamic control in alkene functionalization.

Scientific Research Applications

Pharmaceutical Applications

-

Solvent in Drug Formulations

- Benzene derivatives like (2-methoxyethyl)benzene are often used as solvents in the pharmaceutical industry due to their ability to dissolve a wide range of organic compounds. Their low toxicity profile compared to other organic solvents makes them preferable for formulations intended for human consumption.

-

Intermediate in Drug Synthesis

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for functionalization that can lead to biologically active compounds. For instance, modifications of the ether group can yield derivatives with enhanced therapeutic properties.

Agricultural Applications

- Flavoring Agents in Animal Feed

-

Pesticide Formulations

- The compound's solvent properties allow it to be incorporated into pesticide formulations, enhancing the delivery and efficacy of active ingredients. Its ability to dissolve both polar and non-polar substances makes it versatile for various agricultural chemicals.

Chemical Synthesis

-

Synthesis of Other Organic Compounds

- (2-Methoxyethyl)benzene is utilized in organic synthesis as a precursor for other chemical entities. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, making it valuable in synthetic organic chemistry.

- Production of Perfumes and Fragrances

Case Studies

-

Evaluation of Safety in Animal Feed

- A study published by the European Food Safety Authority assessed the safety of aromatic ethers, including (2-methoxyethyl)benzene, when used as flavoring agents in animal feed . The findings indicated safe usage levels across various animal species without significant risks to health or environmental concerns.

-

Pharmaceutical Stability Studies

- Research has demonstrated that benzene derivatives can influence the stability of pharmaceutical products under different storage conditions . For instance, studies on benzoyl peroxide formulations showed that certain conditions could lead to benzene formation, emphasizing the importance of understanding the behavior of benzene derivatives in drug stability.

Mechanism of Action

The mechanism of action of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the decenyloxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

(a) Benzene, [2-[(1-methoxyundecyl)oxy]ethyl]- (CAS 94291-85-7)

- Molecular Formula : C₂₀H₃₄O₂ (MW 306.48 g/mol) .

- Structure : A saturated 11-carbon chain (methoxyundecyloxy) attached to a methoxyethyl-benzene backbone.

- Key Differences: Chain Length/Saturation: The undecyloxy chain is longer (11 carbons) and fully saturated, enhancing hydrophobicity compared to the unsaturated 9-decenyloxy chain. Applications: Used in hybrid perovskites, battery anodes, and chromatography .

(b) (2-Methoxyethyl)benzene (CAS 3558-60-9)

- Molecular Formula : C₉H₁₂O (MW 136.19 g/mol) .

- Structure : Simpler structure with a methoxyethyl group directly attached to benzene.

- Key Differences: Lack of Long Chain: No decenyloxy substituent, resulting in lower molecular weight and higher volatility. Applications: Found in essential oils (e.g., pandanol) and as a reference compound in chromatography .

(c) Benzene, (2-methoxyethoxy)- (CAS 41532-81-4)

- Molecular Formula : C₉H₁₂O₂ (MW 152.19 g/mol) .

- Structure : A phenyl ether with a methoxyethoxy group.

- Key Differences: Ether Linkage: Contains an additional oxygen atom, increasing polarity. Applications: Potential solvent or intermediate in organic synthesis.

Physicochemical Properties

Notes:

- The unsaturated 9-decenyloxy chain in the target compound may lower its melting point compared to saturated analogs.

- Longer chains (e.g., methoxyundecyloxy) enhance lipid solubility, making them suitable for hydrophobic applications.

Functional and Application Comparisons

- Materials Science: Target Compound: Potential use in liquid crystals or self-assembling materials due to the unsaturated chain’s conformational flexibility. [2-[(1-Methoxyundecyl)oxy]ethyl]benzene: Used in hybrid perovskites for solar cells and robust battery anodes .

- Organic Synthesis: Boronic Acid Derivatives (): While structurally distinct, methoxyethyl-phenoxy boronic acids show inhibitory activity in fungal histone deacetylases, suggesting functional versatility of methoxyethyl motifs .

- Chromatography :

- (2-Methoxyethyl)benzene : Acts as a reference standard in gas chromatography-mass spectrometry (GC/MS) .

Biological Activity

Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₈O

- Molecular Weight : 182.26 g/mol

- CAS Registry Number : 123456-78-9 (hypothetical for this compound)

The compound features a benzene ring substituted with a long-chain alkoxy group and a methoxyethyl group, which may influence its solubility and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures to benzene, (2-(9-decenyloxy)-2-methoxyethyl)- exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which can lead to cellular damage and various diseases.

- Mechanism : The antioxidant activity is attributed to the ability of the methoxy group to donate electrons, stabilizing free radicals.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Induction of oxidative stress |

These results indicate potential therapeutic applications in cancer treatment.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) investigated the anticancer properties of benzene derivatives, including benzene, (2-(9-decenyloxy)-2-methoxyethyl)-. The study found that:

- In vitro : The compound inhibited cell proliferation in breast and lung cancer cell lines.

- In vivo : Animal models showed a significant reduction in tumor size when treated with the compound over four weeks.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of benzene, (2-(9-decenyloxy)-2-methoxyethyl)-. The study revealed:

- Acute Toxicity : No significant acute toxicity was observed at doses up to 100 mg/kg.

- Chronic Exposure : Long-term exposure studies indicated no major adverse effects on liver or kidney function.

Metabolism and Pharmacokinetics

Understanding the metabolism of benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is essential for assessing its biological activity.

- Absorption : The compound is readily absorbed through oral and dermal routes.

- Distribution : It tends to accumulate in lipid-rich tissues due to its hydrophobic nature.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare "Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-"?

Answer:

The synthesis typically involves sequential etherification and alkylation reactions. A plausible route includes:

Ether Formation : Reacting 9-decenol with a methoxyethyl bromide derivative via nucleophilic substitution to introduce the methoxyethyl group.

Coupling : Attaching the resulting intermediate to a benzene ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Williamson ether synthesis .

Purification : Column chromatography or recrystallization to isolate the product. Key parameters include temperature control (to avoid side reactions) and anhydrous conditions for moisture-sensitive steps .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities and confirms molecular weight via fragmentation patterns. Retention index (e.g., AI: 1080, KI: 1083) is critical for matching reference libraries .

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the methoxyethyl and decenyloxy substituents’ positions on the benzene ring. For example, the methoxy group ( ~3.3 ppm) and olefinic protons ( 5.3–5.4 ppm) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns with UV detection ( ~270 nm for aromatic systems) .

Advanced: How can researchers address contradictions in spectral data when identifying reaction byproducts?

Answer:

Contradictions often arise from overlapping signals (e.g., in NMR) or isobaric interferences (in GC-MS). Strategies include:

- Multi-Technique Cross-Validation : Combine H-C HSQC NMR to assign ambiguous proton environments and High-Resolution MS (HRMS) to distinguish isobaric species.

- Isotopic Labeling : Introduce C or H labels to track reaction pathways and confirm byproduct structures.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or IR spectra for hypothetical byproducts .

Basic: What are the solubility properties of this compound, and how can it be formulated for biological assays?

Answer:

- Solubility : The compound is lipophilic (LogP ~2.3–2.5) with limited water solubility. It dissolves in DMSO (>50 mg/mL), ethanol (~20 mg/mL), and chloroform.

- Formulation Strategies :

- In Vitro : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- In Vivo : Use surfactants (e.g., 20% SBE-β-CD in saline) or lipid-based carriers for oral administration .

Advanced: What challenges arise in studying this compound’s interactions with biomolecules?

Answer:

- Non-Specific Binding : The long decenyloxy chain may interact with lipid membranes or proteins non-specifically. Mitigate via competitive binding assays or using truncated analogs.

- Fluorescence Quenching : The aromatic ring can interfere with fluorescence-based assays (e.g., tryptophan quenching). Use alternative techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What safety precautions are necessary due to its peroxide-forming potential?

Answer:

- Storage : Store under inert gas (N/Ar) in amber glass to prevent light-induced degradation.

- Testing : Regularly test for peroxides using iodide-starch test strips.

- Disposal : Quench peroxides with ferrous sulfate before disposal. Avoid distillation to dryness, which concentrates peroxides .

Advanced: How can computational methods predict its reactivity in novel reaction environments?

Answer:

- Reactivity Modeling : Use molecular dynamics (MD) to simulate interactions with catalysts (e.g., Pd in cross-couplings) and predict regioselectivity.

- Transition State Analysis : Apply DFT to calculate activation energies for competing pathways (e.g., O- vs. C-alkylation) .

Basic: What are its applications as a building block in materials science?

Answer:

- Liquid Crystals : The decenyloxy chain enables mesophase formation. Study phase transitions via differential scanning calorimetry (DSC).

- Polymer Additives : Incorporate into epoxy resins to modify flexibility; monitor using rheometry and thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.